An In-Depth Technical Guide to 1-(3-Methylphenethyl)piperazine Dihydrochloride
An In-Depth Technical Guide to 1-(3-Methylphenethyl)piperazine Dihydrochloride
CAS Number: 678999-72-9 Molecular Formula: C₁₃H₂₂Cl₂N₂
Disclaimer: Direct experimental data for 1-(3-Methylphenethyl)piperazine Dihydrochloride (CAS 678999-72-9) is not extensively available in peer-reviewed literature. This guide has been compiled by leveraging data from structurally analogous compounds, particularly N-phenethylpiperazine and other substituted piperazine derivatives, to provide a comprehensive and predictive overview for research and development purposes. All properties and protocols should be considered theoretical and require experimental validation.
Introduction
1-(3-Methylphenethyl)piperazine Dihydrochloride is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents.[1][2][3] The presence of a phenethyl group suggests potential interactions with monoamine transporters and central nervous system (CNS) receptors. This guide provides a detailed technical overview of its chemical identity, predicted physicochemical properties, a proposed synthetic route, analytical methodologies, potential pharmacological profile, and safety considerations, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While specific experimental data for 1-(3-Methylphenethyl)piperazine Dihydrochloride is scarce, its properties can be inferred from its constituent parts and from data on analogous compounds such as 1-phenethylpiperazine and piperazine dihydrochloride.
Chemical Structure and Identity
The molecule consists of a piperazine ring N-substituted with a 3-methylphenethyl group. The dihydrochloride salt form enhances its solubility in aqueous media.
Diagram 1: Chemical Structure of 1-(3-Methylphenethyl)piperazine Dihydrochloride
A 2D representation of the chemical structure.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties based on the structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis of Prediction | Citation |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | Confirmed by supplier data | [4] |
| Molecular Weight | 277.24 g/mol | Calculated from molecular formula | N/A |
| Appearance | White to off-white solid | Typical for piperazine dihydrochloride salts | [5] |
| Melting Point | >250 °C (with decomposition) | Inferred from piperazine dihydrochloride and other amine salts | [5] |
| Solubility | Soluble in water, sparingly soluble in ethanol, insoluble in non-polar organic solvents | General solubility of amine hydrochlorides | N/A |
| pKa | Two values expected: ~5-6 and ~9-10 | Based on the two nitrogen atoms in the piperazine ring | [6] |
| LogP (octanol/water) | ~2.0 - 3.0 (for the free base) | Calculated based on structural fragments | [7] |
Synthesis and Purification
A probable synthetic route to 1-(3-Methylphenethyl)piperazine Dihydrochloride involves the N-alkylation of piperazine with a suitable 3-methylphenethyl halide or tosylate, followed by salt formation.
Proposed Synthetic Pathway
Diagram 2: Proposed Synthesis of 1-(3-Methylphenethyl)piperazine Dihydrochloride
A potential two-step synthesis route.
Experimental Protocol (Predictive)
Step 1: Synthesis of 1-((3-Methylphenyl)acetyl)piperazine
-
To a solution of 3-methylphenylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of excess piperazine (3-4 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
Rationale: The use of excess piperazine minimizes the formation of the di-acylated byproduct. Standard amide coupling conditions are generally effective for this type of transformation.
Step 2: Reduction to 1-(3-Methylphenethyl)piperazine
-
Carefully add the crude 1-((3-methylphenyl)acetyl)piperazine (1 equivalent) to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free base of 1-(3-methylphenethyl)piperazine.
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the amide functionality to the corresponding amine without affecting the aromatic ring.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring until the precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 1-(3-Methylphenethyl)piperazine Dihydrochloride.
Rationale: Salt formation is a standard procedure to convert the basic amine into a more stable and water-soluble solid, which also facilitates purification by crystallization.[3]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques would be necessary to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-methylphenyl group (with characteristic splitting patterns), a singlet for the methyl group protons, and multiplets for the ethyl chain and the piperazine ring protons. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the ethyl chain carbons, and the piperazine ring carbons. |
| Mass Spectrometry (MS) | The free base should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₃H₂₀N₂). Characteristic fragmentation patterns would likely involve cleavage of the phenethyl side chain.[8][9] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), N-H stretching (for the protonated amine), and C-N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions would indicate the purity of the compound. |
Potential Pharmacological Profile
The pharmacological activity of 1-(3-Methylphenethyl)piperazine Dihydrochloride can be predicted based on its structural similarity to other psychoactive piperazine derivatives. The phenethyl moiety is a common feature in compounds that interact with monoamine systems.
Monoamine Transporter Interactions
Phenylpiperazine and phenethylamine derivatives are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition leads to increased neurotransmitter levels.
-
Dopamine Transporter (DAT): Many phenethylpiperazine derivatives exhibit affinity for DAT.[10] The 3-methyl substitution on the phenyl ring may modulate this affinity and selectivity.
-
Serotonin Transporter (SERT): Phenylpiperazines are well-known for their interactions with SERT, often acting as inhibitors.[11] The phenethyl linker may influence this activity.
Receptor Binding Profile
Substituted piperazines often display affinity for various G-protein coupled receptors (GPCRs) in the CNS.
-
Serotonin Receptors: Various serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂A, are common targets for arylpiperazines.[12][13] Activity at these receptors can contribute to anxiolytic, antidepressant, or antipsychotic effects.
-
Adrenergic Receptors: Affinity for α-adrenergic receptors is also observed with some arylpiperazine derivatives, which can influence cardiovascular effects and contribute to the overall CNS activity profile.[13]
Diagram 3: Potential CNS Targets for 1-(3-Methylphenethyl)piperazine
A logical diagram of potential biological targets.
Potential Therapeutic Applications
Given the potential interactions with key CNS targets, this compound could be investigated for its utility in treating a range of neurological and psychiatric disorders, including:
-
Depression
-
Anxiety disorders
-
Substance use disorders
-
Other CNS-related conditions
Further in-vitro and in-vivo pharmacological profiling is essential to determine its specific biological activities and therapeutic potential.
Safety and Handling
Specific toxicity data for 1-(3-Methylphenethyl)piperazine Dihydrochloride are not available. The following information is based on the general safety profile of piperazine and its derivatives.
Hazard Identification
-
Acute Toxicity: Piperazine derivatives can be harmful if swallowed or absorbed through the skin.[7]
-
Skin and Eye Irritation: The dihydrochloride salt is likely to be a skin and eye irritant. Severe skin burns and eye damage have been reported for the free base of analogous compounds.[7]
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Sensitization: Piperazine and its salts are known skin and respiratory sensitizers.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask or respirator should be used when handling the solid material.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
If inhaled: Move person into fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
1-(3-Methylphenethyl)piperazine Dihydrochloride is a compound of interest for CNS drug discovery due to its structural features. While direct experimental data is limited, this guide provides a comprehensive predictive framework based on the known properties of related piperazine derivatives. The proposed synthesis offers a viable route for obtaining the material for further study. Rigorous analytical characterization and pharmacological evaluation are necessary to validate these predictions and to fully elucidate the compound's potential as a research tool or therapeutic agent. Researchers should exercise appropriate caution during handling, in line with the safety profile of the piperazine class of compounds.
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